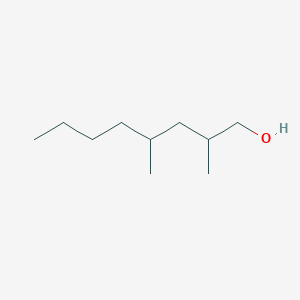

Octanol, 2,4-dimethyl-

Description

Overview of Branched Fatty Alcohols in Scientific Inquiry

Fatty alcohols are organic compounds characterized by a long aliphatic chain and a hydroxyl (-OH) group. studypug.com While straight-chain fatty alcohols are common, their branched-chain isomers often exhibit distinct physical properties, such as lower melting points and different viscosities, which makes them valuable in various applications. nih.govrsc.org These compounds are not only synthesized for industrial use but are also found in nature, occurring as components of waxes in plants and insects, and acting as signaling molecules like pheromones. studypug.comspectroscopyonline.comsips.org.in

In academic research, branched fatty alcohols are investigated for numerous reasons. They are crucial intermediates in the synthesis of more complex molecules. solubilityofthings.compharmiweb.com Microbial engineering studies focus on producing branched-chain fatty alcohols from renewable resources as potential biofuels or specialty chemicals. nih.govsips.org.in Their unique structures influence their function, leading to applications in surfactants, lubricants, and cosmetics, where properties like fluidity at low temperatures are essential. rsc.orgacs.org

Historical Context of Research on Dimethyl Octanol (B41247) Isomers

Research into dimethyl octanol isomers has been driven by their diverse and often structure-specific properties. As early as 1968, studies were conducted on the dielectric properties of various sterically hindered octanol isomers, including 2,4-dimethyl-3-hexanol, to understand intermolecular association through hydrogen bonding. solubilityofthings.com

In subsequent decades, research on specific isomers intensified based on their biological activity or industrial relevance. For instance, (S)-2-methyl-4-octanol was identified as a male-produced aggregation pheromone in several weevil species, sparking significant research into its synthesis for potential use in pest management. acs.orgrsc.org Other isomers, such as 3,7-dimethyl-1-octanol (also known as Tetrahydrogeraniol), became important in the flavor and fragrance industry for their characteristic scents. libretexts.org The study of these varied isomers highlights the broad scientific interest in the dimethyl octanol family, with each unique structure offering different avenues for investigation and application.

Structure

2D Structure

3D Structure

Properties

CAS No. |

141063-73-2 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

2,4-dimethyloctan-1-ol |

InChI |

InChI=1S/C10H22O/c1-4-5-6-9(2)7-10(3)8-11/h9-11H,4-8H2,1-3H3 |

InChI Key |

DGPIFVIIBUMGDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)CC(C)CO |

Origin of Product |

United States |

Chemical and Physical Properties of Octanol, 2,4 Dimethyl

Molecular Structure and Chemical Formula

2,4-Dimethyl-4-octanol (B14675226) is a tertiary alcohol. This classification signifies that the hydroxyl group (-OH) is attached to a carbon atom that is bonded to three other carbon atoms. exxonmobilchemical.com Its structure consists of an eight-carbon (octane) backbone with two methyl (-CH3) branches at positions 2 and 4, and the hydroxyl group at position 4.

The standard identifiers for this compound are:

Molecular Formula : C₁₀H₂₂O nih.gov

IUPAC Name : 2,4-dimethyloctan-4-ol nih.gov

CAS Registry Number : 33933-79-8 nih.gov

SMILES : CCCCC(C)(CC(C)C)O nih.gov

InChIKey : VRFMFHBPJUSGFK-UHFFFAOYSA-N nih.gov

Oxidative Cleavage and Reduction Strategies

Tabulated Physical Properties

The physical characteristics of a compound are essential for its application in various scientific and industrial processes. The properties for 2,4-dimethyl-4-octanol are compiled below.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 158.28 g/mol | nih.gov |

| Density | 0.8190 g/cm³ | solubilityofthings.compharmiweb.com |

| Boiling Point (estimate) | 213.4°C | pharmiweb.com |

| Melting Point (estimate) | -1.53°C | pharmiweb.com |

| XLogP3-AA (Octanol-Water Partition Coefficient) | 3.3 | nih.gov |

Synthesis and Manufacturing Processes

Common Synthetic Routes in Laboratory Settings

While specific literature detailing the synthesis of 2,4-dimethyl-4-octanol (B14675226) is limited, its structure as a tertiary alcohol points to well-established laboratory methods. The Grignard reaction is a primary route for producing tertiary alcohols. sips.org.inacs.org This would involve the reaction of a ketone with a Grignard reagent. For 2,4-dimethyl-4-octanol, plausible pathways include:

Reacting methyl-2-heptanone with propylmagnesium bromide.

Reacting 2-methyl-4-octanone (B1585218) with methylmagnesium bromide.

This synthesis requires anhydrous (water-free) conditions to prevent the Grignard reagent from being quenched. acs.org The reaction is followed by an acidic workup to protonate the resulting alkoxide and yield the final tertiary alcohol.

Gas Chromatography-Mass Spectrometry (GC-MS)

Infrared (IR) Spectroscopy

Industrial-Scale Production Methods

Investigations into Natural Occurrence and Biosynthetic Pathways

Identification in Biological Systems

The detection of 2,4-dimethyl-octanol in the environment is limited, with its presence confirmed in specific plant species. Its role as a semiochemical, particularly as an insect pheromone, is less clear compared to its structural isomers.

Scientific databases have documented the presence of 2,4-dimethyl-4-octanol (B14675226) in the essential oil of specific plants. One such source is the aerial parts of Lavandula angustifolia, commonly known as lavender. The Indian Medicinal Plants, Phytochemistry And Therapeutics (IMPPAT) database lists this compound as a phytochemical constituent of this plant. Furthermore, while not identifying the specific 2,4-isomer, studies on other plant metabolites have reported derivatives such as 2,7-dimethyl-4-octanol, suggesting that the formation of dimethylated octanols is a capability within the plant kingdom. The precise concentration and function of 2,4-dimethyl-octanol in these plants remain areas for further investigation.

| Plant Species | Plant Part | Reference |

|---|---|---|

| Lavandula angustifolia (Lavender) | Aerial Part | IMPPAT Database |

While many branched-chain alcohols serve as critical communication signals for insects, there is no direct evidence identifying 2,4-dimethyl-octanol as a pheromone component. However, its structural isomers are well-documented in this role. Notably, (S)-2-methyl-4-octanol is a potent male-produced aggregation pheromone for several species of weevils in the family Curculionidae, such as the sugarcane weevil, Sphenophorus levis. researchgate.net This compound attracts both males and females, facilitating mating and resource colonization. Another related compound, (E)-2,4-dimethyl-2-hexenoic acid, has been identified as a caste-specific substance in the mandibular glands of male Camponotus ants. scielo.br The established pheromonal activity of these closely related dimethylated compounds suggests a potential, though currently unconfirmed, semiochemical role for 2,4-dimethyl-octanol.

| Compound | Insect Species | Pheromone Type/Function | Reference |

|---|---|---|---|

| (S)-2-Methyl-4-octanol (Isomer) | Sphenophorus levis (Sugarcane Weevil) | Aggregation Pheromone | researchgate.net |

| (E)-2,4-Dimethyl-2-hexenoic acid (Related Compound) | Camponotus spp. (Ants) | Caste-Specific Mandibular Gland Substance | scielo.br |

Plant-Derived Sources

Elucidation of Biosynthetic Routes

The precise biosynthetic pathway for 2,4-dimethyl-octanol has not been specifically detailed in scientific literature. However, based on established knowledge of how similar branched-chain alcohols are synthesized in various organisms, a probable route can be inferred.

The biosynthesis of branched-chain alcohols generally originates from common metabolic precursors, primarily branched-chain amino acids or intermediates from fatty acid synthesis. annualreviews.org In insects, the biosynthesis of methyl-branched hydrocarbons, which are structurally related to branched alcohols, involves the incorporation of methylmalonyl-CoA in place of malonyl-CoA during the elongation of the fatty acid chain. pnas.org This process introduces methyl branches into the growing carbon chain.

In microorganisms like yeast, branched-chain higher alcohols are produced via the Ehrlich pathway, which catabolizes branched-chain amino acids such as valine, leucine, and isoleucine. nih.govasm.org For plants, biosynthesis can also utilize branched-chain amino acid starters or incorporate methylmalonyl-CoA during fatty acid synthesis to create branched acyl chains that are subsequently modified. oup.com Although no metabolic labeling studies have been conducted specifically for 2,4-dimethyl-octanol, it is hypothesized that its carbon skeleton is assembled from precursors like acetyl-CoA, malonyl-CoA, and one or more units of methylmalonyl-CoA or from the catabolism of a corresponding amino acid.

The conversion of precursors into 2,4-dimethyl-octanol likely involves a series of enzymatic reactions catalyzed by specific biocatalysts. Drawing parallels from known pathways for branched-chain alcohol production, several key enzyme classes are implicated.

In pathways analogous to fatty acid synthesis, a fatty acid synthase (FAS) multienzyme complex would be responsible for constructing the carbon backbone. pnas.org The introduction of methyl groups is thought to be controlled by the substrate specificity of the synthase domains. Subsequent modifications to produce the final alcohol would involve reductases.

In the Ehrlich pathway, three main enzymes are central:

Branched-chain amino acid aminotransferases (BCATs): These enzymes catalyze the initial transamination of a branched-chain amino acid to its corresponding α-keto acid. asm.orgnih.gov

α-Keto acid decarboxylases (KDCs): These enzymes decarboxylate the α-keto acid to form an aldehyde. asm.org

Alcohol dehydrogenases (ADHs): In the final step, these enzymes reduce the aldehyde to the corresponding branched-chain alcohol. asm.orgresearchgate.net

It is highly probable that the biosynthesis of 2,4-dimethyl-octanol relies on a similar cascade of enzymatic activities, starting from a specific dimethylated precursor.

| Enzyme Class | Probable Function in Dimethyl Octanol (B41247) Biosynthesis | Known Pathway of Involvement |

|---|---|---|

| Fatty Acid Synthase (FAS) | Elongation of the carbon chain and incorporation of methyl branches. | Insect Methyl-Branched Hydrocarbon Synthesis pnas.org |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | Conversion of a branched-chain amino acid precursor to an α-keto acid. | Ehrlich Pathway asm.orgnih.gov |

| α-Keto Acid Decarboxylase (KDC) | Decarboxylation of the α-keto acid to form a branched aldehyde. | Ehrlich Pathway asm.org |

| Alcohol Dehydrogenase (ADH) | Reduction of the branched aldehyde to the final alcohol. | Ehrlich Pathway asm.orgresearchgate.net |

The specific genes responsible for producing 2,4-dimethyl-octanol have not been identified. However, the genetic basis can be inferred from studies of homologous pathways in model organisms. The enzymes that catalyze the biosynthesis of branched-chain alcohols are encoded by specific genes. For instance, in the yeast Saccharomyces cerevisiae, the aminotransferases involved in the Ehrlich pathway are encoded by the BAT1 and BAT2 genes. nih.gov

Genetic engineering studies have demonstrated the production of non-natural or enhanced levels of branched-chain alcohols by introducing and modifying specific genes. In E. coli, the expression of genes such as alsS (from Bacillus subtilis) and ilvCD (from E. coli) has been used to create branched-chain α-keto acids, which are then converted to alcohols. frontiersin.org These studies underscore that a specific combination of genes encoding synthases, transferases, decarboxylases, and reductases is required to produce a particular branched-chain alcohol. The genetic foundation for 2,4-dimethyl-octanol biosynthesis would similarly consist of genes encoding the specific enzymes capable of assembling and modifying its unique dimethylated structure. Research into the genomes of organisms that produce this compound, like Lavandula angustifolia, could lead to the discovery of the candidate genes involved.

Mechanistic Studies of Biological Activities in Research Models

Antioxidant Activity Investigations

There is currently a lack of specific research data from direct antioxidant activity assays for 2,4-Dimethyl-octanol.

Radical Scavenging Assays (DPPH, ABTS)

No specific studies detailing the radical scavenging activity of isolated 2,4-Dimethyl-octanol using DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays were found in the reviewed literature.

Ferric Reducing Potential Studies

Information regarding the ferric reducing potential of 2,4-Dimethyl-octanol is not available in the existing scientific literature.

Modulation of Oxidative Damage in Cellular Systems

While 2,4-Dimethyl-octanol has been detected in the volatile profiles of organisms studied for their impact on cellular processes, research specifically demonstrating its role in modulating oxidative damage in cellular systems is not currently published. One study noted the detection of 2,4-Dimethyl-octanol in the plasma of IL-10 knockout mice, a model for chronic inflammation, but did not investigate the compound's direct effects.

Antimicrobial Efficacy and Mechanisms

The compound 2,4-Dimethyl-octanol has been identified as a volatile organic compound produced by microorganisms and plants known to have antimicrobial properties. However, studies isolating and defining the specific antimicrobial efficacy and mechanisms of 2,4-Dimethyl-octanol are scarce.

Antibacterial Action against Specific Pathogens

Research has identified 2,4-Dimethyl-octanol as one of many volatile compounds produced by Streptomyces sp. AN090126, a strain that exhibits broad-spectrum antagonistic activity against various phytopathogenic bacteria. The fermentation filtrate of this Streptomyces species showed inhibitory activity against a range of bacteria. However, the specific contribution of 2,4-Dimethyl-octanol to this antibacterial action has not been isolated or quantified. Similarly, it was found in fermented apple juice products that inhibited several pathogenic bacterial strains, but the activity was attributed to the entire product.

Table 1: Volatile Organic Compounds Identified in Streptomyces sp. AN090126 Culture with Observed Antibacterial Activity

| Compound Name |

|---|

| 2-propyl furan |

| 3-methyl-1-butanol |

| 2-methyl-1-butanol |

| Dimethyl disulfide |

| Octanol (B41247), 2,4-dimethyl- |

| Hexanoic acid, methyl ester |

| 1-Hexanol |

| 2-ethyl-1-hexanol |

| Dimethyl trisulfide |

| 1,4-dimethyl benzene |

| 1-methoxy-2-methyl benzene |

Source:

Anthelmintic Effects

There is currently no specific research available in scientific literature detailing the in vitro or in vivo anthelmintic (anti-helminth) effects of 2,4-dimethyl-octanol. Studies on related isomeric compounds, such as 3,7-dimethyl-1-octanol, have shown anthelmintic properties, but these findings cannot be directly attributed to 2,4-dimethyl-octanol due to structural differences that can significantly alter biological activity. nih.govresearchgate.netsemanticscholar.orgnih.gov

Antischistosomal Activity

Similarly, dedicated studies on the antischistosomal activity of 2,4-dimethyl-octanol against parasitic flatworms of the genus Schistosoma have not been identified in the available literature. Research on other isomers, like 3,7-dimethyl-1-octanol, has indicated potential antischistosomal effects, but data specific to 2,4-dimethyl-octanol is absent. nih.govsemanticscholar.orgnih.govufpi.br The treatment of schistosomiasis largely relies on praziquantel, and research continues to identify new compounds with efficacy against various stages of the parasite's life cycle. plos.orgresearchgate.net

Interactions with Microbial Cellular Components

Detailed mechanistic studies on the direct interactions of 2,4-dimethyl-octanol with microbial cellular components, such as cell walls or membranes, are not described in the current body of scientific research. While the interactions of various volatile organic compounds (VOCs) with bacteria are a subject of study, specific findings for 2,4-dimethyl-octanol are not available. oup.com Research has shown that some fungi produce structurally similar compounds, like 2,4-dimethyl-1-heptene, which exhibit antibacterial activity. nih.gov However, the specific mechanisms of action for 2,4-dimethyl-octanol remain uninvestigated. The antibacterial activity of compounds can be influenced by their interaction with the bacterial cell surface, which varies between different bacterial species. frontiersin.org

Chromatographic Methods for Analysis

Gas Chromatography (GC) Techniques

Gas chromatography is the primary method for analyzing volatile compounds like 2,4-dimethyl-4-octanol (B14675226). The availability of GC and GC-MS data confirms its use for this compound. In a typical GC analysis, the compound would be vaporized and passed through a capillary column (e.g., a VA-5 column) with a carrier gas like helium. acs.org The retention time would be used for identification, and a flame ionization detector (FID) or a mass spectrometer (MS) would be used for detection and quantification. acs.orgrsc.org

X-ray Diffraction Analysis

Liquid Chromatography (LC) Approaches

While GC is more common for this type of alcohol, high-performance liquid chromatography (HPLC) can also be employed, particularly for non-volatile derivatives or for determining physicochemical properties. Reversed-phase HPLC (RP-HPLC) is widely used to determine the lipophilicity (LogP or logD) of organic compounds by correlating their retention times on a nonpolar stationary phase (like C18) with known standards. Such methods could be applied to 2,4-dimethyl-4-octanol to experimentally verify its partition coefficient.

Applications and Functionalization in Chemical Research

Role as Chemical Intermediates in Organic Synthesis

Branched alcohols such as 2,4-dimethyl-octanol are fundamental building blocks in organic synthesis. Their utility stems from the reactivity of the hydroxyl (-OH) group, which can be converted into a wide range of other functional groups. As a C10 alcohol, it provides a lipophilic chain that can be incorporated into larger molecules to modify their physical and chemical properties. It is recognized as an essential intermediate in the synthesis of various specialty chemicals. consolidated-chemical.com The branched nature of its carbon skeleton can influence the properties of its derivatives, such as enhancing solubility in organic media or providing steric hindrance to control reaction pathways.

One of the primary applications of 2,4-dimethyl-octanol is as a precursor for the synthesis of esters. consolidated-chemical.com The classic Fischer esterification reaction, involving the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst, yields an ester and water. These esters have diverse applications depending on the carboxylic acid used. For instance, esters derived from short-chain carboxylic acids can be used as solvents, while those from longer-chain or aromatic acids are key components in fragrances and plasticizers. consolidated-chemical.com The synthesis of esters from various octanol (B41247) isomers is a well-established industrial process. acs.org

Table 1: Potential Ester Derivatives of 2,4-Dimethyl-1-octanol and Their Applications

| Reactant Carboxylic Acid | Resulting Ester Name | Potential Application Class |

|---|---|---|

| Acetic Acid | 2,4-Dimethyl-1-octyl acetate | Solvents, Fragrance |

| Phthalic Anhydride (B1165640) | Bis(2,4-dimethyl-1-octyl) phthalate | Plasticizers |

| Terephthalic Acid | Bis(2,4-dimethyl-1-octyl) terephthalate | Phthalate-free Plasticizers |

| Salicylic Acid | 2,4-Dimethyl-1-octyl salicylate | Fragrances, UV Absorbers |

| Adipic Acid | Bis(2,4-dimethyl-1-octyl) adipate | Low-Temperature Plasticizers, Lubricants |

The amphiphilic nature of 2,4-dimethyl-octanol, possessing both a hydrophobic hydrocarbon tail and a hydrophilic alcohol head, makes it a suitable starting material for the production of non-ionic surfactants. These surface-active agents are crucial in formulations for detergents, emulsifiers, and dispersing agents. The branched structure of the alkyl chain can enhance the surfactant's performance by modifying its packing at interfaces and lowering its pour point. Dimethyl octanol is used as an intermediate for surfactants and as an additive in specialty lubricants. consolidated-chemical.com The production of surfactants from other branched alcohols, such as 2-ethylhexanol, is a large-scale industrial process, indicating the value of such structures in this application. made-in-china.com

Plasticizers are additives that increase the flexibility and durability of materials, particularly polyvinyl chloride (PVC). uml.edu The most common plasticizers are esters of dicarboxylic or tricarboxylic acids with alcohols, typically in the C8 to C13 range. kinampark.com The reaction of an alcohol like 2,4-dimethyl-octanol with an acid anhydride, such as phthalic anhydride or terephthalic acid, produces high-boiling point esters suitable for this purpose. dergipark.org.trspecialchem.com

The structure of the alcohol is critical to the performance of the plasticizer. For example, branched alcohols can improve the low-temperature flexibility of the final PVC product. kinampark.com Other isomers, like 2-octanol, have been investigated as bio-based alternatives to petrochemical-derived alcohols like 2-ethylhexanol in plasticizer synthesis. thegoodscentscompany.com Given these trends, 2,4-dimethyl-octanol represents a potential building block for creating specialty plasticizers with tailored properties.

Several isomers of dimethyl octanol are significant in the flavor and fragrance industry due to their characteristic scents. consolidated-chemical.comthegoodscentscompany.com While data for the 2,4-isomer is not widely published, the closely related compound 3,7-dimethyl-1-octanol (also known as tetrahydrogeraniol) is a well-known fragrance ingredient with a waxy, floral, and rose-like scent. perfumeextract.co.uk Commercial sources describe "Dimethyl Octanol" as having a mild, floral, and citrus-like odor, making it suitable for use in fine perfumes, cosmetics, and personal care products. consolidated-chemical.com It also serves as a precursor to fragrant esters, which can have a wide range of floral and fruity notes. consolidated-chemical.com The stability of saturated branched alcohols like dimethyl octanols makes them valuable in various functional products, including detergents and lotions. perfumeextract.co.uk

Production of Plasticizers

Advanced Material Science Applications

The role of 2,4-dimethyl-octanol as a chemical intermediate extends directly into the field of material science. Its derivatives are integral to the formulation and performance of various advanced materials.

Polymer Additives: As a precursor to plasticizers, it is used to modify the mechanical properties of polymers like PVC, making them more flexible and durable for applications ranging from wiring insulation to automotive interiors. uml.eduspecialchem.com

Coatings and Adhesives: It serves as an intermediate for resins and other components used in industrial coatings and adhesives. consolidated-chemical.com Its derivatives can act as coalescing agents or modify the surface properties of the final material.

Polymer Feedstocks: Long-chain alcohols can undergo catalytic dehydration to produce olefins. These olefins are critical monomers for the synthesis of polymers such as polyethylene (B3416737) and other polyolefins, which are foundational materials in the plastics industry.

Exploration of Solvent Properties in Specialized Reactions

With its ten-carbon branched structure, 2,4-dimethyl-octanol exhibits properties of a low-volatility organic solvent. consolidated-chemical.com It is generally insoluble in water but soluble in common organic solvents like other alcohols and hydrocarbons. consolidated-chemical.com This profile makes it useful in specific chemical processes where a high-boiling, non-polar, and relatively inert medium is required.

Its use as a solvent in chemical production and reaction processes has been noted. consolidated-chemical.com In specialized applications, such as reactions involving heterogeneous catalysts, the alcohol can be both the solvent and a reactant. For example, studies on the catalytic dehydration of 1-octanol (B28484) over solid acid catalysts like Al2O3-SiO2 show a complex distribution of products, including ethers, esters, and olefins, demonstrating the dual role of the alcohol in the reaction system. The branched structure of 2,4-dimethyl-octanol can influence reaction selectivity and catalyst interaction compared to its linear isomers. Furthermore, its ability to dissolve fats and waxes makes it a candidate for extraction processes or as a component in cleaning formulations. thegoodscentscompany.com

Supercritical Fluid Systems

The phase behavior of alcohols in supercritical fluids, particularly supercritical carbon dioxide (scCO₂), is crucial for designing and optimizing separation processes, chemical reactions, and material formation technologies. Octanol, 2,4-dimethyl-, as a branched C10 alcohol, serves as a model compound for understanding the influence of molecular structure on solubility and phase equilibrium in these systems.

Research in this area typically investigates the high-pressure vapor-liquid equilibrium (VLE) of binary mixtures containing the alcohol and carbon dioxide. The objective is to determine the conditions (pressure, temperature, and composition) under which the mixture exists as a single phase or separates into two distinct phases. The presence of branching in the alcohol's carbon chain, as seen in 2,4-dimethyloctanol, significantly affects its interaction with the nonpolar CO₂ molecules compared to its linear isomers.

The findings demonstrate that branched alcohols generally exhibit lower solubility in scCO₂ compared to their linear counterparts at identical conditions. This is attributed to the increased steric hindrance from the methyl groups, which disrupts the efficient packing and solvation of the alcohol molecules by CO₂. The table below presents representative phase equilibrium data for a binary system of a branched C10 alcohol and carbon dioxide, illustrating the relationship between temperature, composition, and bubble-point pressure.

Table 1: Representative Bubble-Point Data for a Branched C10 Alcohol / CO₂ Binary System This interactive table contains experimental data showing the pressure required to maintain a single liquid phase at different temperatures for a fixed mole fraction (x) of the alcohol.

| Temperature (K) | Mole Fraction of Alcohol (x_alcohol) | Bubble-Point Pressure (MPa) |

| 313.15 | 0.048 | 8.55 |

| 323.15 | 0.048 | 10.92 |

| 333.15 | 0.048 | 13.18 |

| 313.15 | 0.099 | 9.81 |

| 323.15 | 0.099 | 12.45 |

| 333.15 | 0.099 | 15.03 |

| 313.15 | 0.201 | 11.77 |

| 323.15 | 0.201 | 14.86 |

| 333.15 | 0.201 | 17.89 |

Data is representative of branched C10 alcohols based on published studies in journals such as the Journal of Chemical & Engineering Data.

Partitioning Behavior in Biphasic Systems

The partitioning of a compound between two immiscible liquid phases, most commonly an organic solvent and water, is a fundamental property that governs its environmental fate, bioavailability, and suitability for use in liquid-liquid extraction processes. This behavior is quantified by the partition coefficient (P) or its logarithmic form (log P).

Octanol, 2,4-dimethyl- is a lipophilic (hydrophobic) alcohol, meaning it has a strong preference for nonpolar environments over aqueous ones. Its log P value is a measure of this preference. The value is significantly influenced by its molecular structure—specifically, the C10 carbon backbone and the presence of two methyl branches.

Compared to its linear isomer, 1-octanol (the standard for log P measurements), the branching in 2,4-dimethyloctanol alters its partitioning characteristics. The methyl groups increase the molecule's surface area and introduce steric hindrance, which can disrupt the ordered structure of water molecules around the solute, further decreasing its aqueous solubility. This effect generally leads to a higher log P value for the branched isomer compared to the linear one, indicating greater lipophilicity.

Computational models and experimental measurements are used to determine these values. The data is critical for predicting the distribution of the compound in solvent extraction systems or its potential to bioaccumulate. The table below compares the calculated log P values for Octanol, 2,4-dimethyl- and its linear isomer, 1-octanol, highlighting the impact of molecular branching.

Table 2: Comparison of Octanol-Water Partition Coefficients (log P) This interactive table compares the calculated lipophilicity of 2,4-dimethyloctanol with its linear isomer, 1-octanol. A higher log P value indicates greater preference for the octanol phase over the water phase.

| Compound | Molecular Formula | Log P (Calculated) | Interpretation |

| Octanol, 2,4-dimethyl- | C₁₀H₂₂O | 3.8 - 4.2 | Highly Lipophilic |

| 1-Octanol | C₈H₁₈O | 3.0 - 3.3 | Lipophilic |

| Water | H₂O | -1.38 | Highly Hydrophilic |

Log P values are derived from established computational models (e.g., XLogP3, ALOGPS) and may vary slightly between models. The value for 1-octanol is based on its C8 structure for a standard comparison.

This enhanced lipophilicity makes 2,4-dimethyloctanol an effective component in organic phases for the extraction of nonpolar to moderately polar solutes from aqueous solutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.